

3-(Bromomethyl)isoxazole chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(Bromomethyl)isoxazole

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An In-Depth Technical Guide to **3-(Bromomethyl)isoxazole**: Properties, Reactivity, and Applications in Drug Discovery

Abstract

3-(Bromomethyl)isoxazole is a pivotal heterocyclic building block in modern medicinal chemistry. Characterized by a stable, electron-rich isoxazole core and a highly reactive bromomethyl group, this reagent serves as a versatile synthon for introducing the isoxazole moiety into a wide array of molecular scaffolds. The isoxazole ring is a well-regarded pharmacophore, present in numerous approved drugs, and is prized for its favorable metabolic stability and ability to engage in various non-covalent interactions with biological targets.^{[1][2]} This guide provides an in-depth analysis of the chemical structure, physicochemical properties, reactivity profile, and synthetic applications of **3-(Bromomethyl)isoxazole**, with a focus on its strategic deployment in drug discovery and development programs.

Core Chemical and Structural Properties

3-(Bromomethyl)isoxazole is a crystalline solid at room temperature. Its structure consists of a five-membered aromatic isoxazole ring, containing adjacent oxygen and nitrogen atoms, substituted at the 3-position with a bromomethyl (-CH₂Br) group. This bromomethyl group is the primary site of reactivity, acting as a potent electrophile.

Physicochemical Data

The key properties of **3-(Bromomethyl)isoxazole** are summarized in the table below, providing essential data for experimental design and safety considerations.

Property	Value	Reference
IUPAC Name	3-(Bromomethyl)-1,2-oxazole	PubChem
CAS Number	76632-20-7	[3][4]
Molecular Formula	C ₄ H ₄ BrNO	[3][4]
Molecular Weight	161.99 g/mol	[3][4]
Appearance	Solid	[3]
Melting Point	59 °C	[3][4]
Boiling Point	214.2 °C	[3][4]
Density	1.706 g/cm ³	[3][4]
Flash Point	83.3 °C	[3][4]
SMILES	C1=CON=C1CBr	[4]

Structural Representation

The chemical structure of **3-(Bromomethyl)isoxazole** is depicted below. The numbering of the isoxazole ring begins at the oxygen atom.

Caption: Structure of **3-(Bromomethyl)isoxazole**.

Synthesis and Reactivity Profile

The synthetic utility of **3-(Bromomethyl)isoxazole** is primarily derived from the predictable and efficient reactivity of its bromomethyl group.

Synthesis

Substituted isoxazoles are commonly synthesized via several established routes. A prevalent method is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. For 3-substituted isoxazoles, this often involves the reaction of hydroxylamine with 1,3-diketones or

derivatives of propiolic acid.[5][6] The subsequent bromination of a precursor like 3-methylisoxazole would yield the target compound.

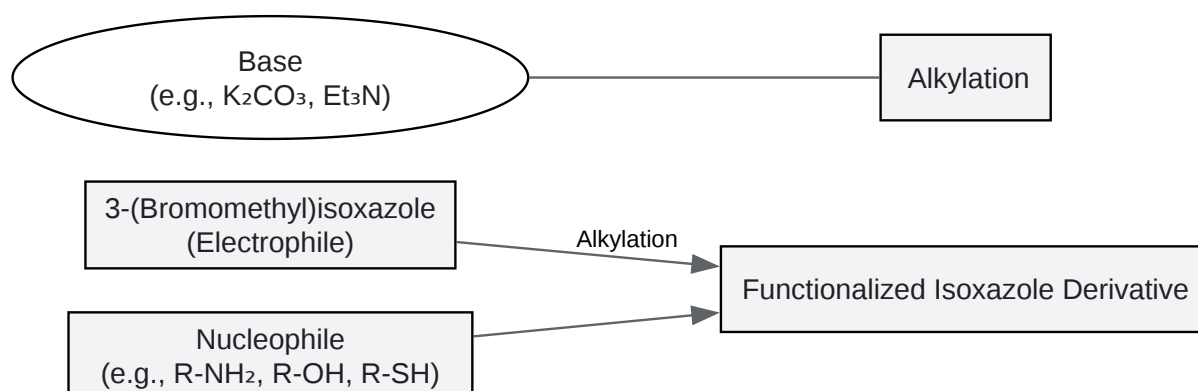
Core Reactivity: The Electrophilic Nature of the Bromomethyl Group

The C-Br bond in the bromomethyl group is highly polarized, rendering the methylene carbon atom strongly electrophilic. This makes **3-(Bromomethyl)isoxazole** an excellent alkylating agent for a wide range of nucleophiles. This reactivity is the cornerstone of its application as a building block.

Key Reactions:

- N-Alkylation: Reacts readily with primary and secondary amines, imidazoles, and other nitrogen nucleophiles to form C-N bonds.
- O-Alkylation: Reacts with alcohols and phenols, typically in the presence of a base, to form ethers.
- S-Alkylation: Reacts with thiols to generate thioethers.
- C-Alkylation: Can be used to alkylate soft carbon nucleophiles such as enolates.

This versatile reactivity allows for the straightforward covalent attachment of the 3-isoxazole moiety to a target scaffold, a common strategy in the synthesis of compound libraries for high-throughput screening.



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Caption: General reactivity of **3-(Bromomethyl)isoxazole**.

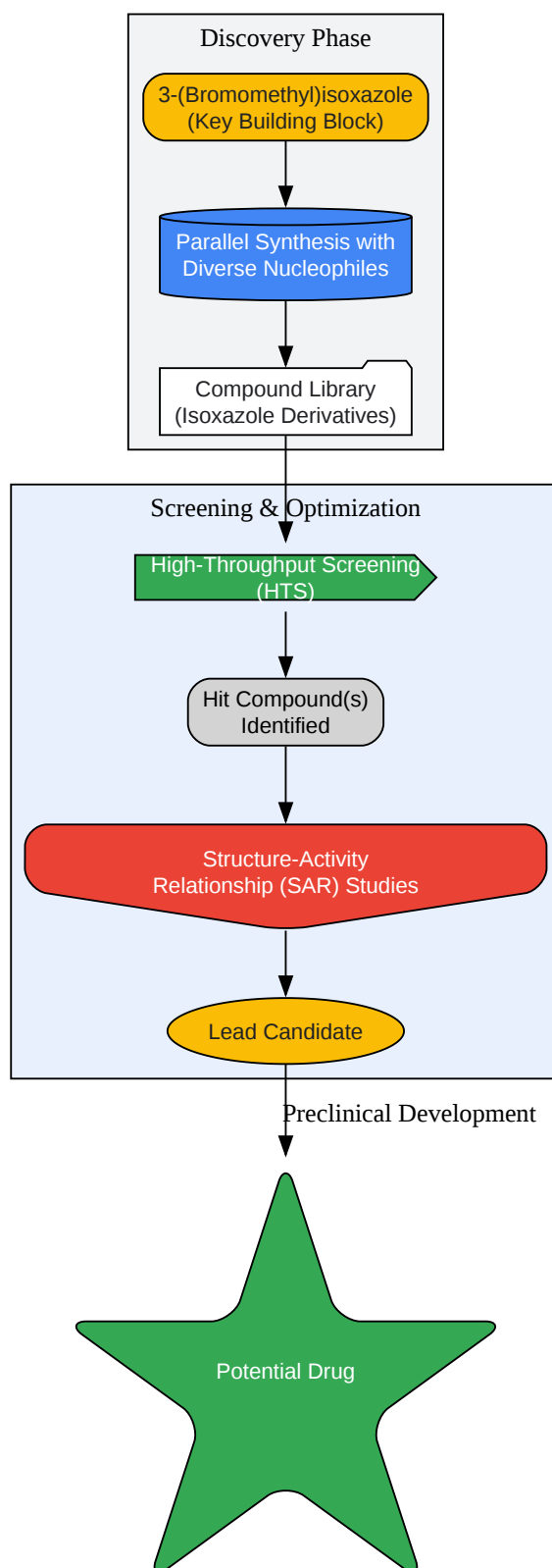
Applications in Drug Discovery

The isoxazole ring is considered a "privileged" scaffold in medicinal chemistry. Its incorporation can enhance physicochemical properties such as metabolic stability and aqueous solubility.[1] The ring system is relatively electron-rich and can act as a bioisosteric replacement for other groups, like a phenyl or amide moiety, to optimize drug-like properties.[2][7]

Derivatives of isoxazole exhibit a vast range of biological activities, including:

- Anticancer[2][7]
- Antibacterial and Antifungal[2][8]
- Anti-inflammatory[1][9]
- Antiviral[7]
- Neuroprotective[9]

The strategic value of **3-(Bromomethyl)isoxazole** is its ability to serve as a molecular handle to introduce this valuable pharmacophore into new chemical entities. Many successful drugs, such as the COX-2 inhibitor Valdecoxib and beta-lactamase-resistant antibiotics like Cloxacillin and Dicloxacillin, feature an isoxazole core, underscoring its therapeutic relevance.[1][5]



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Caption: Drug discovery workflow using **3-(Bromomethyl)isoxazole**.

Exemplary Experimental Protocol: N-Alkylation

This section provides a representative, generalized protocol for the synthesis of an N-substituted 3-(aminomethyl)isoxazole derivative.

Objective: To synthesize N-benzyl-1-(isoxazol-3-yl)methanamine.

Materials:

- **3-(Bromomethyl)isoxazole** (1.0 eq)
- Benzylamine (1.1 eq)
- Potassium carbonate (K_2CO_3) (2.0 eq)
- Acetonitrile (CH_3CN) as solvent
- Ethyl acetate and water for workup
- Saturated brine solution
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- **Reaction Setup:** To a solution of **3-(Bromomethyl)isoxazole** (1.0 eq) in acetonitrile, add benzylamine (1.1 eq) followed by potassium carbonate (2.0 eq).
- **Reaction Conditions:** Stir the resulting suspension at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup:** Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure to remove the solvent.
- **Extraction:** Dissolve the crude residue in ethyl acetate and wash sequentially with water (2x) and saturated brine solution (1x).

- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
- **Purification:** Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-1-(isoxazol-3-yl)methanamine.
- **Characterization:** Confirm the structure and purity of the final compound using ^1H NMR, ^{13}C NMR, and mass spectrometry.

Safety and Handling

As a reactive alkylating agent, **3-(Bromomethyl)isoxazole** must be handled with appropriate caution.

- **Hazard Classification:** While specific data is limited, related bromomethyl compounds are classified as corrosive and lachrymatory. It should be treated as a substance that can cause severe skin burns and eye damage.[\[10\]](#)[\[11\]](#)
- **Handling Precautions:**
 - Always handle in a well-ventilated chemical fume hood.
 - Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[\[10\]](#)
 - Avoid inhalation of dust or vapors. Do not allow contact with skin or eyes.[\[10\]](#)[\[11\]](#)
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area, typically under refrigeration (+2 to +8 °C).[\[3\]](#)[\[4\]](#) Keep away from incompatible materials such as strong bases, amines, and reducing agents.[\[10\]](#)

Conclusion

3-(Bromomethyl)isoxazole is a high-value, versatile chemical reagent that serves as an efficient conduit for incorporating the pharmacologically significant isoxazole scaffold into novel molecules. Its well-defined reactivity, coupled with the proven therapeutic relevance of the isoxazole core, establishes it as an indispensable tool for researchers, scientists, and drug

development professionals. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective application in the synthesis of next-generation therapeutics.

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- To cite this document: BenchChem. [3-(Bromomethyl)isoxazole chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1599615#3-bromomethyl-isoxazole-chemical-properties-and-structure]

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